EGFR Kinase Binding Affinity: In Silico Prediction of 5-Bromo-3-(furan-2-yl)-1H-pyrazole
Molecular docking studies predict that 5-bromo-3-(furan-2-yl)-1H-pyrazole binds to the EGFR kinase domain with a binding free energy (ΔG) of −9.2 kcal/mol . This value is notably more favorable than that calculated for the non-brominated analog, 3-(furan-2-yl)-1H-pyrazole, which exhibited a ΔG of −7.8 kcal/mol under the same docking conditions . The enhanced binding affinity is attributed to the formation of a halogen bond between the 5-bromo substituent and a backbone carbonyl of the kinase hinge region, a non-covalent interaction that is geometrically and electronically specific to the bromine atom .
| Evidence Dimension | Predicted binding affinity to EGFR kinase domain (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | −9.2 kcal/mol |
| Comparator Or Baseline | 3-(furan-2-yl)-1H-pyrazole: −7.8 kcal/mol |
| Quantified Difference | ΔΔG = 1.4 kcal/mol (more favorable binding) |
| Conditions | In silico molecular docking using AutoDock Vina; EGFR kinase crystal structure (PDB: 1M17) |
Why This Matters
A 1.4 kcal/mol improvement in predicted binding free energy translates to an approximate 10-fold increase in binding affinity, positioning this compound as a significantly stronger starting point for EGFR-targeted lead optimization compared to its non-brominated analog.
